molecular formula C9H19NO2S B13189865 (1-Methylcycloheptyl)methanesulfonamide

(1-Methylcycloheptyl)methanesulfonamide

Cat. No.: B13189865
M. Wt: 205.32 g/mol
InChI Key: SWCMXDZCOXDLFG-UHFFFAOYSA-N
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Description

(1-Methylcycloheptyl)methanesulfonamide is an organic compound with the molecular formula C₉H₁₉NO₂S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcycloheptyl)methanesulfonamide typically involves the reaction of 1-methylcycloheptylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{1-Methylcycloheptylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Methylcycloheptyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(1-Methylcycloheptyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methylcycloheptyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

    N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A derivative used in organic synthesis.

    tert-Butyl((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another sulfonamide derivative with unique applications.

Uniqueness

(1-Methylcycloheptyl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cycloheptyl ring and methyl group contribute to its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

(1-methylcycloheptyl)methanesulfonamide

InChI

InChI=1S/C9H19NO2S/c1-9(8-13(10,11)12)6-4-2-3-5-7-9/h2-8H2,1H3,(H2,10,11,12)

InChI Key

SWCMXDZCOXDLFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1)CS(=O)(=O)N

Origin of Product

United States

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